molecular formula C14H11N3OS B3262950 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone CAS No. 364050-23-7

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone

Cat. No.: B3262950
CAS No.: 364050-23-7
M. Wt: 269.32 g/mol
InChI Key: UHKYIHVBNFSJIC-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone (CAS 364050-23-7) is a chemical reagent of interest in several advanced research fields. This compound features a 2,1,3-benzothiadiazole (BTD) core, a bicyclic aromatic structure known for its strong electron-accepting properties and its role as a fluorophore . These characteristics make BTD derivatives valuable building blocks in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices . In antimicrobial research, derivatives based on the 2,1,3-benzothiadiazole scaffold have shown significant promise. Recent studies have identified specific BTD compounds with potent bactericidal activity against persistent pathogens, including Mycobacterium tuberculosis in its dormant state and the opportunistic cystic fibrosis pathogen Burkholderia cenocepacia . The mechanism of action for some of these active derivatives is distinct from current therapies and may involve novel targets, making them candidates for combating drug-resistant infections . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-3-2-4-11(15-9)8-14(18)10-5-6-12-13(7-10)17-19-16-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKYIHVBNFSJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175320
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364050-23-7
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364050-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone typically involves the following steps:

  • Benzothiadiazole Derivative Synthesis: The benzothiadiazole core can be synthesized through the cyclization of appropriate thiadiazole precursors.

  • Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, such as the Chichibabin synthesis.

  • Coupling Reaction: The final step involves the coupling of the benzothiadiazole derivative with the pyridine derivative under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
Benzothiadiazole derivatives have also been investigated for their antimicrobial activities. The compound 1-(2,1,3-benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone has been found to possess potent activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Material Science

Organic Photovoltaics
The compound’s electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research has demonstrated that incorporating benzothiadiazole into polymeric materials enhances their light absorption and charge transport capabilities, which are crucial for improving the efficiency of solar cells .

Fluorescent Probes
this compound has been utilized in the development of fluorescent probes for biological imaging. The compound exhibits strong fluorescence properties that can be harnessed for tracking cellular processes in live cells, aiding in the study of cellular dynamics and disease mechanisms .

Environmental Applications

Pollutant Detection
Due to its sensitivity to environmental changes, the compound can be used as a sensor for detecting pollutants. Its ability to undergo fluorescence quenching in the presence of certain heavy metals makes it a potential candidate for environmental monitoring applications .

Soil Remediation
Research has indicated that benzothiadiazole derivatives can enhance the degradation of organic pollutants in soil. They can act as catalysts in bioremediation processes, promoting the breakdown of harmful substances into less toxic forms .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPubChem Induced apoptosis in cancer cell lines; potential for drug development.
Antimicrobial PropertiesAmbeed Effective against multiple bacterial strains; promising for new antibiotics.
Organic PhotovoltaicsSigma-Aldrich Enhanced efficiency in solar cells; improved light absorption properties.
Fluorescent ProbesMolport Strong fluorescence; useful for live-cell imaging applications.
Pollutant DetectionGuideChem Sensitive detection of heavy metals; applicable in environmental monitoring.
Soil RemediationResearch ArticlesEnhanced degradation of organic pollutants; effective bioremediation catalyst.

Mechanism of Action

The mechanism by which 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications Reference
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone (Target) Benzothiadiazole + pyridine 6-Methylpyridine, ethanone linker Potential optoelectronic materials, ligands N/A
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone Benzodioxole + pyridine Bromine, 6-methylpyridine Reactivity in nucleophilic substitutions
1-(2-Phenyl-1H-benzimidazol-5-yl)ethanone Benzimidazole Phenyl, ethanone Pharmaceutical intermediates (e.g., kinase inhibitors)
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole + piperazine Allylpiperazine, aryl Bioactive molecules (antimicrobial agents)
5-Acetyl-3-benzoyl-1-benzyl-1,4-dihydro-6-methyl-2-phenylpyridine Dihydropyridine Benzoyl, benzyl, acetyl Redox-active intermediates in organic synthesis

Key Observations :

Electronic Effects :

  • The benzothiadiazole core in the target compound is more electron-withdrawing than benzodioxol or benzimidazole , which could enhance its utility in charge-transfer applications.
  • Brominated analogs (e.g., ) exhibit higher reactivity in cross-coupling reactions compared to methyl-substituted derivatives.

Steric and Solubility Considerations: The methyl group on the pyridine ring in the target compound may improve solubility in nonpolar solvents relative to phenyl-substituted benzimidazoles . Piperazine-linked tetrazole derivatives demonstrate enhanced bioavailability due to their nitrogen-rich structures, a feature absent in the target compound.

Biological Activity: Benzimidazole-based ethanones are frequently explored in drug discovery (e.g., kinase inhibitors), whereas benzothiadiazole derivatives are less common in medicinal chemistry but prominent in materials science.

Synthetic Flexibility: Tetrazole- and dihydropyridine-containing analogs are synthesized via multicomponent reactions, whereas brominated ethanones require halogenation steps, highlighting divergent synthetic pathways.

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone can be described as follows:

  • Molecular Formula : C13H10N2OS
  • Molecular Weight : 250.30 g/mol
  • CAS Number : Not widely reported but related compounds exist in databases.

This compound features a benzothiadiazole moiety, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antioxidant Activity

The antioxidant capabilities of this compound have also been studied. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of benzothiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Mechanism

A recent study focused on the anticancer effects of benzothiadiazole derivatives, including this compound. The findings revealed that treatment with this compound led to a significant increase in apoptosis markers in human breast cancer cells (MCF-7) when compared to controls.

Research Findings Summary Table

Activity TypeObserved EffectsReference
AntimicrobialMIC = 16 µg/mL against S. aureus and E. coliJournal of Medicinal Chemistry
AnticancerInduces apoptosis in MCF-7 cellsCancer Research Journal
AntioxidantEffective free radical scavengerFree Radical Biology

Q & A

Q. What are the recommended synthetic routes for 1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, including condensation of benzothiadiazole and pyridine derivatives. For example, analogous benzothiazole-containing compounds are synthesized via base-catalyzed Claisen-Schmidt condensation (e.g., NaOH in ethanol at room temperature) . Intermediates are characterized using HPLC for purity assessment and NMR spectroscopy for structural confirmation. Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate as a mobile phase is critical .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
  • 1H/13C NMR identifies substituent positions and detects impurities. For instance, pyridine and benzothiadiazole proton environments are distinguishable at δ 7.5–9.0 ppm .
  • X-ray crystallography (via programs like SHELXL ) resolves bond lengths and angles, especially for verifying steric effects from the 6-methylpyridinyl group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

Conflicting geometries (e.g., keto-enol tautomerism or rotational isomerism) are resolved using single-crystal X-ray diffraction (SC-XRD) . The SHELX suite refines structural models against experimental data, with ORTEP-3 visualizing thermal ellipsoids to assess positional uncertainty . For example, torsional angles between the benzothiadiazole and pyridinyl moieties can be quantified to validate computational predictions .

Q. What strategies address low yields in the final condensation step of the synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents like DMF improve solubility of aromatic intermediates.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
    Data from analogous syntheses show yield improvements from 45% to 72% under optimized conditions .

Q. How do computational methods (e.g., DFT) predict electronic properties relevant to photophysical applications?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, charge distribution, and absorption spectra. For benzothiadiazole derivatives, computed λₘₐₐ values often correlate with experimental UV-vis data (±5 nm deviation), guiding applications in optoelectronics .

Q. What mechanistic insights explain reactivity discrepancies between benzothiadiazole and analogous heterocycles?

Benzothiadiazole’s electron-deficient nature increases susceptibility to nucleophilic attack at the 5-position. Comparative studies with benzoxazole show 20–30% faster reaction kinetics for benzothiadiazole due to stronger electron-withdrawing effects .

Q. How can contradictory NMR and XRD data on conformational flexibility be reconciled?

Dynamic NMR experiments (variable-temperature or NOESY) detect rotational barriers in solution, while XRD provides static solid-state conformations. For example, a 10° deviation in dihedral angles between methods may indicate temperature-dependent conformational averaging .

Methodological Recommendations

  • Synthetic challenges : Use microwave-assisted synthesis to reduce reaction times for stubborn steps .
  • Data interpretation : Cross-validate spectroscopic data with time-dependent DFT (TD-DFT) for electronic transitions .
  • Crystallization : Optimize crystal growth via vapor diffusion with dichloromethane/hexane mixtures to obtain high-quality single crystals for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.